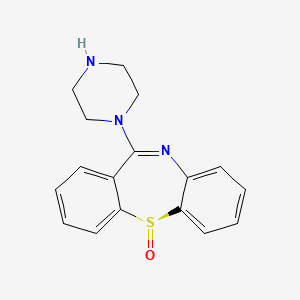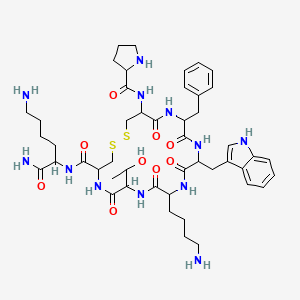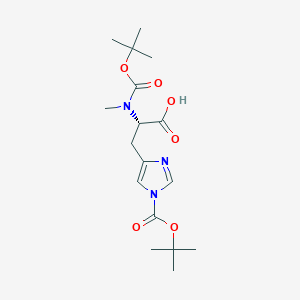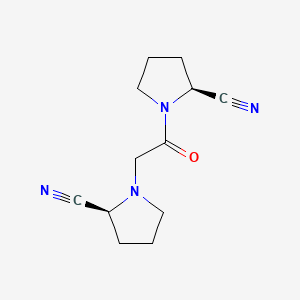
Bij1Q409UA
描述
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide is a derivative of quetiapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a metabolite of quetiapine, formed through the oxidation of the sulfur atom in the quetiapine molecule. It is of interest due to its potential pharmacological activities and its role in the metabolic pathway of quetiapine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide typically involves the oxidation of quetiapine. The process can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the sulfur atom.
Industrial Production Methods
In an industrial setting, the production of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide would involve large-scale oxidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
Oxidation: N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfone.
Reduction: N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of quetiapine.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of quetiapine.
作用机制
The mechanism of action of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide involves its interaction with various neurotransmitter receptors in the brain. It is believed to exert its effects by modulating the activity of dopamine and serotonin receptors, similar to quetiapine. The compound may also influence other molecular targets and pathways involved in the regulation of mood and cognition.
相似化合物的比较
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide can be compared with other similar compounds, such as:
Quetiapine: The parent compound, used as an antipsychotic medication.
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine: The reduced form of the sulfoxide.
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfone: The fully oxidized form of the sulfoxide.
Uniqueness
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide is unique due to its specific oxidation state and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct chemical structure and properties make it a valuable compound for research and development in the field of psychopharmacology.
属性
IUPAC Name |
(11S)-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine 11-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-22-15-7-3-1-5-13(15)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)22/h1-8,18H,9-12H2/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPINWUPOPUKFW-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141717-54-5 | |
| Record name | 11-(1-Piperazinyl)dibenzo(b,f)(1,4)thiazepine 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141717545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(1-PIPERAZINYL)DIBENZO(B,F)(1,4)THIAZEPINE 5-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIJ1Q409UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)




![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)

![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
